N-(4-aminopyrimidin-2-yl)-N-methylamine
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Overview
Description
“N-(4-aminopyrimidin-2-yl)-N-methylamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-aminopyrimidin-2-yl group indicates that an amino group is attached to the 4th carbon of the pyrimidine ring. The N-methylamine group suggests that a methylamine is attached to the nitrogen atom of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrimidine ring, an amino group at the 4th position, and a methylamine group attached to the nitrogen atom of the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as the presence of functional groups, the overall size and shape of the molecule, and its charge distribution would all influence its properties .Scientific Research Applications
Synthesis and Chemical Applications
Development of Scalable Syntheses for Vitamin B1 Intermediates : Researchers have developed scalable processes for synthesizing key intermediates for Vitamin B1, highlighting the importance of pyrimidine derivatives in pharmaceutical manufacturing. These methods provide a cost-effective route for producing compounds essential for vitamin synthesis, demonstrating the chemical utility of pyrimidine compounds (Lei Zhao, Xiaodong Ma, Fener Chen, 2012).
Biotechnological and Pharmaceutical Research
Discovery of Novel Enzyme Inhibitors : The identification of novel aminopropyltransferases involved in the synthesis of branched-chain polyamines in thermophiles underscores the significance of pyrimidine derivatives in understanding microbial survival mechanisms at high temperatures, which could lead to advancements in biotechnology and enzyme research (K. Okada et al., 2014).
Antibacterial Material Development : The fabrication of N-halamine polyurethane films incorporating pyrimidine derivatives demonstrates their potential in creating materials with significant antibacterial properties, which could be applied in microbiological protection and health care sectors (Panpan Peng et al., 2021).
Material Science and Corrosion Inhibition
Innovations in Material Science : The synthesis of N-halamine polyurethane films that incorporate pyrimidine derivatives shows promising applications in creating materials with enhanced antibacterial properties. This innovation could find applications in the development of protective coatings and health care products to prevent microbial infections (Panpan Peng et al., 2021).
Corrosion Inhibition for Steel Protection : Pyrimidine derivatives have been utilized as effective corrosion inhibitors for carbon steel in acidic environments, showcasing their potential in industrial applications where material longevity and durability are critical (A. Farag, M. Migahed, E. A. Badr, 2019).
Mechanism of Action
Target of Action
N2-Methylpyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases involved in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
N2-Methylpyrimidine-2,4-diamine interacts with CDKs, specifically CDK2 and CDK9, inhibiting their activity . This inhibition disrupts the normal cell cycle progression and gene transcription, leading to cell cycle arrest . The compound’s interaction with its targets results in significant inhibition against tumor cell lines .
Biochemical Pathways
The compound affects the CDK2/cyclin A and CDK9/cyclin T1 systems, key pathways in cell cycle transition and gene transcription . By inhibiting these pathways, N2-Methylpyrimidine-2,4-diamine disrupts the normal cell cycle, leading to cell cycle arrest in the G2/M phase .
Result of Action
The primary result of N2-Methylpyrimidine-2,4-diamine’s action is the induction of cell cycle arrest in the G2/M phase . This disrupts the normal cell cycle, leading to inhibited cell proliferation. Most of these compounds displayed significant inhibition against the tested tumor cell lines, particularly against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 .
Future Directions
The future directions for research on “N-(4-aminopyrimidin-2-yl)-N-methylamine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Properties
IUPAC Name |
2-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFGFQUXQUVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945059 |
Source
|
Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22404-42-8 |
Source
|
Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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